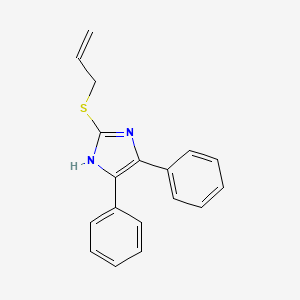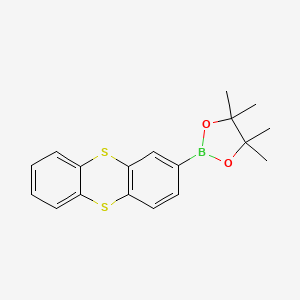
Thianthren-2-yl boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thianthren-2-yl boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a thianthrene moiety attached to a boronic acid pinacol ester group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thianthren-2-yl boronic acid pinacol ester typically involves the reaction of thianthrene with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the thianthrene and boronic acid pinacol ester . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Thianthren-2-yl boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thianthrene oxides.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The boronic acid pinacol ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide and solvents such as dichloromethane.
Major Products Formed: The major products formed from these reactions include thianthrene oxides, reduced thianthrene derivatives, and various substituted thianthrene compounds .
Scientific Research Applications
Thianthren-2-yl boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of thianthren-2-yl boronic acid pinacol ester involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and inhibition . Additionally, the thianthrene moiety can participate in electron transfer reactions, contributing to the compound’s reactivity and versatility in chemical synthesis .
Comparison with Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar in structure but with a thiophene ring instead of thianthrene.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of thianthrene, commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness: Thianthren-2-yl boronic acid pinacol ester is unique due to the presence of the thianthrene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C18H19BO2S2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-thianthren-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BO2S2/c1-17(2)18(3,4)21-19(20-17)12-9-10-15-16(11-12)23-14-8-6-5-7-13(14)22-15/h5-11H,1-4H3 |
InChI Key |
IBSZNMPVNLFFAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)
![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)
![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)
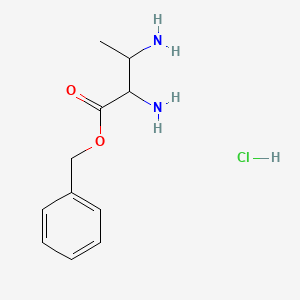

![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12272080.png)
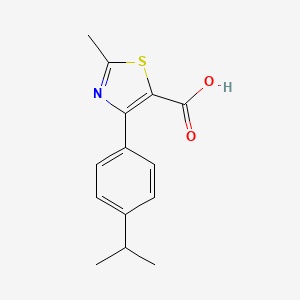
![3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride](/img/structure/B12272092.png)
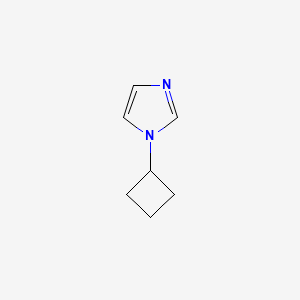
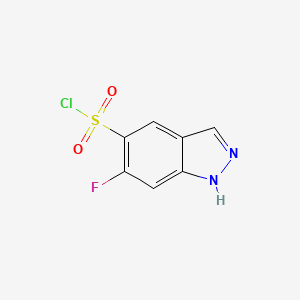
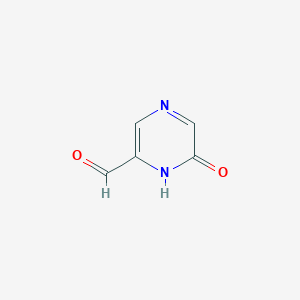
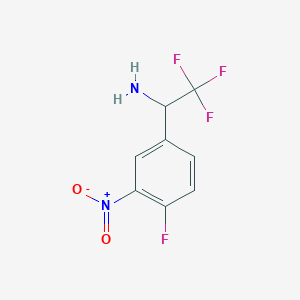
![N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272125.png)
